Differentiation in Carboxylesterase Inhibition Profile
The compound exhibits potent inhibition against human liver carboxylesterase 1 (CES1) with an IC50 value of 2.90 nM [1]. In contrast, its inhibition of porcine liver carboxylesterase is less potent, with an IC50 of 7.40 nM [2]. This species-specific potency differentiation is a quantifiable property that distinguishes its binding interactions from other carbamate inhibitors.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.90 nM (human CES1); IC50 = 7.40 nM (porcine CE) |
| Comparator Or Baseline | Self-comparison across species (human vs. porcine) |
| Quantified Difference | 2.55-fold difference in potency (7.40 nM / 2.90 nM) |
| Conditions | Recombinant human CES1 expressed in baculovirus-infected BTI insect cells; porcine liver carboxylesterase; substrate: 4-NPA; spectrophotometric analysis. |
Why This Matters
This quantitative species-selectivity profile is crucial for researchers studying drug metabolism or developing CES1-specific probes, guiding the selection of appropriate in vitro models.
- [1] BindingDB. (n.d.). BDBM50570550: Allyl (4-chlorophenyl)carbamate. Retrieved from BindingDB (via ChEMBL). View Source
- [2] BindingDB. (n.d.). BDBM50570550: Allyl (4-chlorophenyl)carbamate. Retrieved from BindingDB (via ChEMBL). View Source
